Dansyl chloride

Catalog No.
S524994
CAS No.
605-65-2
M.F
C12H12ClNO2S
M. Wt
269.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dansyl chloride

CAS Number

605-65-2

Product Name

Dansyl chloride

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonyl chloride

Molecular Formula

C12H12ClNO2S

Molecular Weight

269.75 g/mol

InChI

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3

InChI Key

XPDXVDYUQZHFPV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl

Solubility

Soluble in DMSO

Synonyms

5-(dimethylamino)naphthalene-1-sulfonylchloride, 5-(N,N-dimethylamino)naphthalene-1-sulfonyl chloride, dansyl chloride, dansyl chloride, 3H-labeled, dansylchloride, DNS-Cl

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl

Description

The exact mass of the compound Dansyl chloride is 269.0277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. It belongs to the ontological category of aminonaphthalene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Derivatization Agent for Biomolecules

One major application of dansyl chloride is as a derivatization agent for biomolecules containing primary amines (molecules with an NH2 group) or phenols (aromatic rings with an OH group) []. These functional groups readily react with dansyl chloride, forming a covalent bond and attaching a fluorescent "dansyl" group. This derivatization offers several advantages:

  • Enhanced Detection: The attached "dansyl" group possesses fluorescent properties. This allows researchers to detect the tagged biomolecules using fluorescence spectroscopy, a technique significantly more sensitive than traditional methods for certain molecules [, ].
  • Improved Separation: The "dansyl" tag can alter the biomolecule's solubility and chromatographic behavior. This can be exploited to separate the tagged molecule from other components in a mixture during techniques like chromatography [].

These properties make dansyl chloride a versatile tool for studying various biomolecules, including:

  • Amino Acids and Peptides: Dansyl chloride can label primary amines present in amino acids and short peptide chains, enabling their identification and sequencing [].
  • Proteins: The presence of amine groups in protein side chains allows them to be tagged with dansyl chloride. This can be useful for protein detection, quantification, and studying protein-protein interactions [].
  • Biogenic Amines: Dansyl chloride is a common reagent for derivatizing biogenic amines (amines produced by living organisms) in biological samples. The resulting fluorescent derivatives can be readily separated and analyzed using techniques like capillary electrophoresis [].

Fluorescence-Based Assays

Another application of dansyl chloride is in developing fluorescence-based assays. The ability to label specific molecules with a fluorescent tag allows researchers to design assays that monitor changes in fluorescence intensity upon interaction with another molecule or under specific conditions []. These assays can be used for various purposes, such as:

  • Enzyme Activity Assays: Dansyl chloride can be used to label substrates (molecules acted upon by enzymes) or enzyme inhibitors. By monitoring changes in fluorescence upon enzymatic reaction or inhibitor binding, researchers can assess enzyme activity and inhibition kinetics [].
  • Cell Proliferation Assays: Dansyl chloride can be used to label primary amines in proteins within the stratum corneum (outermost layer of the skin). The rate of fluorescence loss over time can be used as an indirect measure of cell proliferation.

Dansyl chloride, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a highly reactive compound widely utilized in biochemical applications. It serves primarily as a labeling reagent for amines, allowing for the derivatization of amino acids and other amine-containing compounds. The dansyl group is characterized by its strong fluorescence, making it valuable in various analytical techniques, including high-performance liquid chromatography and fluorescence microscopy. The compound is notable for its unique structure, which includes a naphthalene ring and a sulfonyl chloride functional group, contributing to its reactivity and fluorescent properties .

Dansyl chloride's primary mechanism of action involves attaching a fluorescent tag to primary amines in biomolecules. This tag allows researchers to detect and quantify the labeled molecules using fluorescence spectroscopy. The excitation and emission wavelengths of the dansyl group depend on the surrounding environment, offering additional information about the labeled molecule's microenvironment [].

Dansyl chloride is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation [].

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling Dansyl chloride. Work in a well-ventilated fume hood and avoid contact with skin and eyes [].
, primarily nucleophilic substitutions where it reacts with amines to form dansylated derivatives. Key reactions include:

  • Reaction with Amines: Dansyl chloride reacts with primary and secondary amines to produce fluorescent dansyl amides. This reaction is essential for labeling amino acids and proteins .
  • Hydrolysis: In the presence of water, dansyl chloride can hydrolyze to yield non-fluorescent products, which limits its stability in aqueous environments .
  • Formation of Adducts: Dansyl chloride can form adducts with substrates containing carboxylic acid groups through enzyme-mediated reactions, leading to the generation of various products including tripeptides and hydroxyl amines .

The biological activity of dansyl chloride is largely attributed to its ability to label proteins and peptides, facilitating the study of their structure and function. The dansyl group enhances fluorescence, allowing for sensitive detection in various assays. It has been utilized in studies examining enzyme kinetics and protein interactions, providing insights into molecular mechanisms at play in biological systems .

Several methods exist for synthesizing dansyl chloride:

  • Direct Chlorination: The most common method involves the chlorination of 5-(dimethylamino)naphthalene-1-sulfonic acid using thionyl chloride or phosphorus pentachloride.
  • Reactions with Amines: Dansyl chloride can be synthesized by reacting 5-(dimethylamino)naphthalene-1-sulfonic acid with thionyl chloride directly in an organic solvent .
  • Fluorescent Derivatives: Further modifications can yield various fluorescent derivatives by reacting dansyl chloride with different amine substrates under controlled conditions .

Dansyl chloride finds extensive applications across various fields:

  • Biochemical Analysis: Used for the derivatization of amino acids prior to chromatographic analysis.
  • Fluorescence Microscopy: Acts as a fluorescent tag for visualizing proteins and nucleic acids in cellular studies.
  • Enzyme Studies: Helps in understanding enzyme mechanisms by labeling substrates and tracking reaction progress.
  • Drug Development: Utilized in synthesizing fluorescent probes for drug discovery processes .

Interaction studies involving dansyl chloride often focus on its reactivity with different substrates:

  • Enzyme-Mediated Reactions: Research has shown that dansyl chloride can interact with enzymes containing amino acid residues, leading to the formation of stable adducts that can be analyzed for kinetic properties .
  • Nucleophilic Substitution Reactions: Studies have demonstrated accelerated nucleophilic substitution reactions of dansyl chloride with aniline, yielding dansyl aniline as a product. This reaction can be monitored using mass spectrometry techniques .

Dansyl chloride shares similarities with several other compounds that also serve as labeling reagents or fluorescent dyes. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Dabsyl ChlorideSimilar sulfonamide structureMore stable than dansyl chloride but less widely used.
Fluorescein IsothiocyanateIsothiocyanate functional groupStronger fluorescence but different reactivity profile.
Acridine OrangePolycyclic aromatic structureUsed primarily as a nucleic acid stain; less specific than dansyl derivatives.
Bodipy DyesBoron-dipyrromethene coreOffers tunable fluorescence properties; used in live-cell imaging.
Rhodamine BXanthene dye structureHigh fluorescence yield; used extensively in biological applications but lacks specificity towards amines like dansyl derivatives.

Dansyl chloride's uniqueness lies in its specific reactivity towards amines and carboxylic acids, along with its strong fluorescent properties that facilitate sensitive detection in biochemical assays .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow-orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS]

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

269.0277275 g/mol

Monoisotopic Mass

269.0277275 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

70.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QMU9166TJ4

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

605-65-2

Wikipedia

Dansyl_chloride

General Manufacturing Information

1-Naphthalenesulfonyl chloride, 5-(dimethylamino)-: ACTIVE

Dates

Modify: 2024-06-20
1. Walker, J.M. The dansyl method for identifying N-terminal amino acids. Methods in molecular biology: Basic protein and peptide protocols 32, 321-328 (1994).
2. Takeuchi, T. HPLC of amino acids as dansyl and dabsyl derivatives. J. Chromatogr. Lib. 70, 229-241 (2005).
3. Hunter, K.J. A dansyl chloride-HPLC method for the determination of polyamines. Methods in molecular biology: Polyamine protocols 79, 119-123 (1998).
4. Santa, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomed. Chromatogr. 25(1-2), 1-10 (2011).
5. Chen, R.F., and Scott, C.H. Atlas of fluorescence spectra and lifetimes of dyes attached to protein. Anal. Lett. 18(4), 393-421 (1985).

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